molecular formula C6H8N2O2 B1517439 (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol CAS No. 1123169-46-9

(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol

Cat. No. B1517439
M. Wt: 140.14 g/mol
InChI Key: PGFKSKNXDXPOPA-UHFFFAOYSA-N
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Description

“(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol” is a chemical compound with the molecular weight of 140.14 . The IUPAC name for this compound is also “(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol” and it has the InChI code "1S/C6H8N2O2/c9-3-5-7-6 (8-10-5)4-1-2-4/h4,9H,1-3H2" .


Molecular Structure Analysis

The molecular structure of “(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Physical And Chemical Properties Analysis

“(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol” is stored at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Chemical Synthesis : This compound is available for purchase from scientific supply companies and it may be used as a building block in various chemical syntheses .

  • Pharmaceutical Preparations : There is a patent that mentions the use of similar compounds in pharmaceutical preparations . These preparations can be sterilized and mixed with auxiliary agents, such as lubricants, preservatives, stabilizers, wetting agents, emulsifiers, salt for influencing osmotic pressure, buffers, and/or coloring substances .

  • Anti-Infective Agents : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

  • Derivative Compounds : There are derivative compounds like 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde which might have different applications.

  • Chemical Synthesis : This compound is available for purchase from scientific supply companies and it may be used as a building block in various chemical syntheses .

  • Pharmaceutical Preparations : There is a patent that mentions the use of similar compounds in pharmaceutical preparations . These preparations can be sterilized and mixed with auxiliary agents, such as lubricants, preservatives, stabilizers, wetting agents, emulsifiers, salt for influencing osmotic pressure, buffers, and/or coloring substances .

  • Anti-Infective Agents : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

  • Derivative Compounds : There are derivative compounds like 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde which might have different applications.

properties

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-7-6(8-10-5)4-1-2-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFKSKNXDXPOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653248
Record name (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol

CAS RN

1123169-46-9
Record name 3-Cyclopropyl-1,2,4-oxadiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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